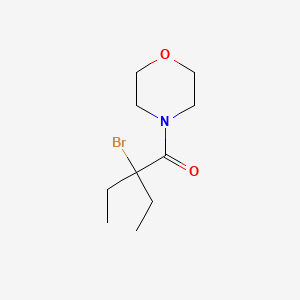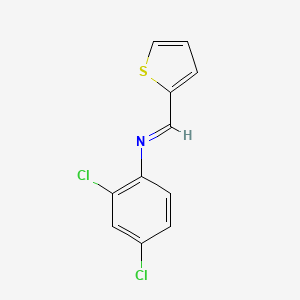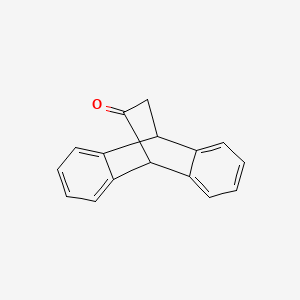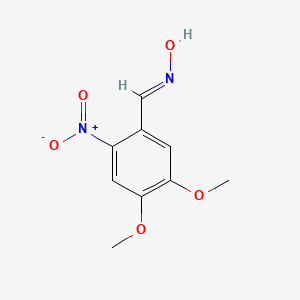
2-Bromo-2-ethyl-1-(morpholin-4-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-2-ethyl-1-(morpholin-4-yl)butan-1-one is a chemical compound with the molecular formula C10H18BrNO2 It is characterized by the presence of a bromine atom, an ethyl group, and a morpholine ring attached to a butanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-ethyl-1-(morpholin-4-yl)butan-1-one typically involves the bromination of 2-ethyl-1-(morpholin-4-yl)butan-1-one. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position.
Bromination Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-2-ethyl-1-(morpholin-4-yl)butan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
-
Nucleophilic Substitution
Reagents: Amines, thiols, alkoxides
Solvent: Polar aprotic solvents (e.g., dimethylformamide, DMF)
Temperature: Room temperature to reflux
Reaction Time: Several hours
-
Reduction
Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvent: Ethanol (EtOH), tetrahydrofuran (THF)
Temperature: 0°C to room temperature
Reaction Time: 1-2 hours
-
Oxidation
Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Solvent: Water, acetone
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups
Reduction: Corresponding alcohols
Oxidation: Carboxylic acids or other oxidized derivatives
Wissenschaftliche Forschungsanwendungen
2-Bromo-2-ethyl-1-(morpholin-4-yl)butan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-2-ethyl-1-(morpholin-4-yl)butan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and morpholine ring are key structural features that contribute to its reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-2-methyl-1-(morpholin-4-yl)propan-1-one
- 2-Chloro-2-ethyl-1-(morpholin-4-yl)butan-1-one
- 2-Bromo-2-ethyl-1-(piperidin-4-yl)butan-1-one
Uniqueness
2-Bromo-2-ethyl-1-(morpholin-4-yl)butan-1-one is unique due to the presence of both a bromine atom and a morpholine ring, which impart distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
7146-85-2 |
|---|---|
Molekularformel |
C10H18BrNO2 |
Molekulargewicht |
264.16 g/mol |
IUPAC-Name |
2-bromo-2-ethyl-1-morpholin-4-ylbutan-1-one |
InChI |
InChI=1S/C10H18BrNO2/c1-3-10(11,4-2)9(13)12-5-7-14-8-6-12/h3-8H2,1-2H3 |
InChI-Schlüssel |
ZAVSIBPANORZOP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(C(=O)N1CCOCC1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B11947165.png)

![Phenyl[2-(phenylsulfonyl)phenyl]methanone](/img/structure/B11947169.png)






![1-Bromo-9-oxopentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylic acid](/img/structure/B11947200.png)

![2-{Methoxy[1-(trimethylsilyl)cyclopropyl]methyl}cyclohexan-1-one](/img/structure/B11947215.png)


